(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol
Description
Properties
Molecular Formula |
C10H16ClN3O |
|---|---|
Molecular Weight |
229.71 g/mol |
IUPAC Name |
(2S)-2-[(2-chloro-6-methylpyrimidin-4-yl)amino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C10H16ClN3O/c1-6(2)8(5-15)13-9-4-7(3)12-10(11)14-9/h4,6,8,15H,5H2,1-3H3,(H,12,13,14)/t8-/m1/s1 |
InChI Key |
FQLCNYGUNMPRGE-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)Cl)N[C@H](CO)C(C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NC(CO)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Chlorination and Methylation: The synthesized pyrimidine ring is then chlorinated using reagents like thionyl chloride or phosphorus oxychloride, followed by methylation using methyl iodide or similar reagents.
Amination: The chlorinated and methylated pyrimidine is then subjected to nucleophilic substitution with an appropriate amine to introduce the amino group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, scalability, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyrimidine ring or the amino group, leading to the formation of reduced derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary or secondary amines, thiols, or alkoxides under conditions such as reflux or microwave irradiation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrimidine derivatives or amines.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to (S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol exhibit antimicrobial properties. For instance, some pyrimidine derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have investigated the anticancer properties of pyrimidine derivatives. Compounds structurally related to this compound have been noted for their ability to inhibit cancer cell proliferation. This suggests that this compound may also possess similar properties, warranting further investigation into its potential as an anticancer agent.
Enzyme Modulation
This compound may interact with specific enzymes involved in metabolic pathways. Its structural features suggest possible binding affinities with biological targets such as receptors or enzymes, which could lead to modulation of enzymatic activity.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored various pyrimidine derivatives against Staphylococcus aureus. Among these, a compound structurally similar to this compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 10 µg/mL.
Case Study 2: Cancer Cell Proliferation Inhibition
In research conducted by Cancer Research Journal, analogs of this compound were tested for their ability to inhibit the growth of breast cancer cells. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 5 µM.
Mechanism of Action
The mechanism of action of (S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s pyrimidine ring can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The specific pathways involved depend on the biological context and the target organism or cell type.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
The compound’s structural uniqueness lies in its pyrimidine-amino alcohol hybrid framework. Key analogs for comparison include:
3-Methyl-1-butanol
- Structure : A simple branched aliphatic alcohol (C₅H₁₂O).
- Functional Groups : Primary alcohol.
- Applications : Common flavoring agent in food industries and a byproduct of yeast fermentation .
- Key Difference: Lacks the pyrimidine ring and amino group, limiting its bioactivity complexity.
Pyrimidine Derivatives (e.g., 2-Chloro-4-aminopyrimidine)
- Structure: Pyrimidine core with chlorine and amino substituents.
- Functional Groups: Chlorine (electron-withdrawing), amino (nucleophilic).
- Applications : Intermediate in antiviral drug synthesis (e.g., HIV protease inhibitors).
- Key Difference: Absence of the amino alcohol side chain reduces solubility and stereochemical influence .
Amino Alcohols (e.g., (S)-2-Amino-3-methyl-1-butanol)
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) | Melting Point (°C) |
|---|---|---|---|---|
| (S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol | 228.7 | 1.8 | Low | 120–125 (dec.) |
| 3-Methyl-1-butanol | 88.15 | 1.2 | Moderate | -117 |
| 2-Chloro-4-aminopyrimidine | 129.5 | 0.5 | High | 180–182 |
| (S)-2-Amino-3-methyl-1-butanol | 103.1 | -0.3 | High | 85–87 |
Insights :
- The target compound’s higher molecular weight and logP suggest greater lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to simpler analogs .
- The pyrimidine ring contributes to thermal stability (higher melting point) relative to aliphatic alcohols like 3-methyl-1-butanol .
Research Findings and Implications
- Structural Similarity vs.
- Metabolic Stability: Unlike 3-methyl-1-butanol, which is resistant to concentration changes under fungicide treatment, the target compound’s bioactivity may be influenced by enzymatic interactions with its amino alcohol and pyrimidine groups .
Biological Activity
(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol is a chiral compound that belongs to the class of pyrimidine derivatives. Its unique structure, characterized by a pyrimidine ring with specific substitutions, suggests significant potential for biological activity, particularly in medicinal chemistry.
Structural Characteristics
The compound features:
- Chiral Center : The stereochemistry at the carbon adjacent to the amino group plays a crucial role in its biological interactions.
- Functional Groups : The presence of a chlorine atom and a methyl group on the pyrimidine ring enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily due to its structural features that allow it to modulate enzymatic pathways and interact with receptors. Key areas of activity include:
- Antimicrobial Activity : Similar pyrimidine derivatives have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Compounds with analogous structures have been studied for their ability to inhibit cancer cell proliferation. For example, certain analogs have shown cytotoxic effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 2.43 to 14.65 μM .
The biological activity of this compound is believed to involve:
- Enzyme Modulation : The compound may interact with enzymes involved in metabolic processes, influencing their activity.
- Receptor Binding : Potential interactions with specific receptors can lead to altered signaling pathways within cells.
Comparative Analysis
To better understand the biological potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-6-methylpyrimidinamine | Chlorinated pyrimidine with amino group | Antimicrobial |
| 5-Fluorouracil | Fluorinated pyrimidine derivative | Anticancer |
| 2-Methylthio-6-(trifluoromethyl)pyrimidine | Thioether substitution on pyrimidine | Antiviral |
These compounds exhibit unique properties based on their specific substitutions, influencing their biological activities and applications.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds, providing insights into their biological activities:
- Cytotoxicity Studies : Research has shown that certain derivatives can significantly inhibit the growth of cancer cell lines. For instance, compounds derived from similar structures have been reported to induce apoptosis in MDA-MB-231 cells, enhancing caspase activity and causing cell cycle arrest .
- Molecular Modeling Studies : In silico studies have indicated favorable binding affinities for these compounds at critical sites such as the colchicine-binding site, suggesting potential for further development as therapeutic agents .
Chemical Reactions Analysis
Pyrimidine Ring Formation
-
Suzuki Coupling : A palladium-catalyzed reaction between halogenated pyrimidine derivatives (e.g., 2-chloro-4-(pyridin-3-yl)pyrimidine) and boronic acid reagents to introduce substituents .
-
Condensation and Cyclization : Use of pyrimidindiones and aldehydes to form bicyclic systems, followed by cyclization with triethyl orthoformate or diethoxymethyl acetate to stabilize the structure .
-
Substitution Reactions : Activation of chloropyrimidines (e.g., 2-chloro-4-(pyridin-3-yl)pyrimidine) via nucleophilic aromatic substitution (S<sub>N</sub>Ar) to introduce functional groups .
Amination and Coupling
-
Nucleophilic Substitution : Reaction of 4-amino-2-hydroxymethyl-1-butanol with pyrimidinyl formamides under basic conditions (e.g., sodium bicarbonate) to form the amino-pyrimidine linkage .
-
Curtius Rearrangement : Conversion of carboxylic acids to isocyanates using diphenylphosphoryl azide (DPPA), followed by hydrolysis to yield amines .
-
Dechlorination : Hydrogenation of chloropyrimidine intermediates to remove halogen groups while preserving the amino linkage .
Stereochemical Control
-
Chiral Synthesis : The (S)-configuration at the 2-position of the butanol moiety suggests the use of chiral resolving agents or asymmetric catalysis during coupling. Existing methods for similar compounds involve enzymatic resolution or stereoselective coupling .
Key Reactions and Conditions
Mechanistic Insights
-
Temperature Sensitivity : Pyrimidine intermediates decompose above 140°C, requiring precise temperature control during cyclization .
-
Solvent Selection : Protic solvents (e.g., ethanol) and aprotic solvents (e.g., dichloromethane) are used to optimize reaction efficiency .
-
Coupling Reagents : Peptide coupling agents (e.g., T3P, EDC, HBTU) facilitate activation of carboxylic acids for azide formation .
Challenges and Innovations
-
Stereochemical Purity : Achieving the (S)-configuration requires rigorous resolution or stereoselective methods, as racemization can occur during coupling .
-
Scalability : Large-scale synthesis demands standardized anhydrous conditions for organometallic steps (e.g., pyridin-3-ylzinc bromide formation) .
-
Byproduct Mitigation : Use of triethylorthoformate prevents ethoxylation of intermediates, ensuring selective cyclization .
Q & A
Q. What are the optimal synthetic pathways for (S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves coupling a pyrimidine derivative with a chiral amino alcohol precursor. Key steps include:
- Nucleophilic substitution between 2-chloro-6-methylpyrimidin-4-amine and (S)-3-methyl-1-butanol under basic conditions (e.g., KCO in DMF at 80–110°C) to form the amino linkage .
- Chiral resolution via HPLC with a cellulose-based chiral stationary phase to isolate the (S)-enantiomer .
Yield optimization strategies:
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign stereochemistry using H and C NMR. For example, the chiral center at C2 (S-configuration) shows distinct coupling patterns (e.g., doublets for NH and OH protons) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 284.12 (calculated for CHClNO) .
- X-ray Crystallography: Co-crystallize with a heavy atom (e.g., bromine derivative) to resolve absolute configuration. Evidence from similar pyrimidine analogs shows bond angles of ~120° for the pyrimidine ring and torsion angles confirming stereochemistry .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound, and how do they align with experimental data?
Methodological Answer:
- Molecular Docking: Use software like Discovery Studio to model interactions with target enzymes (e.g., kinase inhibitors). Focus on the pyrimidine ring’s hydrogen bonding with ATP-binding pockets .
- MD Simulations: Simulate solvation dynamics in aqueous PBS buffer (pH 7.4) to assess stability. Compare RMSD values (<2 Å over 100 ns) with experimental stability data from HPLC .
- Contradictions: Discrepancies between predicted binding affinity (e.g., AutoDock Vina scores) and in vitro IC values may arise from protonation state mismatches in the active site. Validate using pH-dependent activity assays .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray results) for this compound?
Methodological Answer:
- Multi-Technique Validation: Cross-reference NMR data with IR (e.g., NH/OH stretches at 3300–3500 cm) and Raman spectroscopy to confirm hydrogen bonding networks .
- Dynamic Effects: Use variable-temperature NMR to distinguish static vs. dynamic disorder. For example, broadening of NH peaks at 25°C vs. sharpening at −40°C indicates conformational flexibility .
- Crystallographic Refinement: Apply SHELXL to model thermal ellipsoids and occupancy factors for disordered chloro-methyl groups .
Q. What chiral resolution techniques are most effective for isolating the (S)-enantiomer, and how does this impact pharmacological studies?
Methodological Answer:
- HPLC Methods: Use Chiralpak IA-3 columns with hexane:isopropanol (80:20) mobile phase. Retention times for (S)-enantiomers are typically 1.2× longer than (R)-forms due to steric hindrance .
- Impact on Bioactivity: Test enantiomers in vitro (e.g., enzyme inhibition assays). For pyrimidine analogs, (S)-configurations often show 3–5× higher potency due to optimal spatial alignment with hydrophobic binding pockets .
Q. How can metabolic stability of this compound in biological systems be evaluated, and what structural modifications improve half-life?
Methodological Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate intrinsic clearance (Cl) using the substrate depletion method .
- Modifications:
Methodological Design & Data Analysis
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Core Modifications: Syntize analogs with variations at the pyrimidine (e.g., 6-methyl → 6-ethyl) and butanol (e.g., 3-methyl → 3-cyclopropyl) positions .
- Assay Design: Test against a panel of kinase targets (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Correlate IC values with steric/electronic parameters (e.g., Hammett constants) .
Q. What experimental approaches are suitable for analyzing solid-state behavior (e.g., polymorphism, hydrate formation)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
